4-Chloro-3-thienylisothiocyanate
Description
4-Chloro-3-thienylisothiocyanate is a heterocyclic isothiocyanate derivative featuring a thienyl (thiophene) ring substituted with a chlorine atom at the 4-position and an isothiocyanate (-NCS) group at the 3-position. Isothiocyanates are widely used in organic synthesis, particularly in the formation of thioureas, thiazolidinones, and heterocyclic scaffolds via reactions with amines, hydrazines, or carbonyl derivatives . The thienyl ring introduces sulfur-based aromaticity, which may modulate electronic properties and reactivity compared to phenyl-based analogs.
Properties
Molecular Formula |
C5H2ClNS2 |
|---|---|
Molecular Weight |
175.7 g/mol |
IUPAC Name |
3-chloro-4-isothiocyanatothiophene |
InChI |
InChI=1S/C5H2ClNS2/c6-4-1-9-2-5(4)7-3-8/h1-2H |
InChI Key |
YZDSXIIHWIWUPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)Cl)N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Features
The table below highlights key structural differences between 4-Chloro-3-thienylisothiocyanate and selected analogs:
| Compound Name | Core Structure | Substituents | Molecular Formula | CAS No. |
|---|---|---|---|---|
| This compound | Thienyl | 4-Cl, 3-NCS | C5H2ClNS2 | Not provided |
| 3-Chloro-4-methylphenyl isothiocyanate | Phenyl | 3-Cl, 4-CH3, 1-NCS | C8H6ClNS | 19241-37-3 |
| 4-Fluorophenyl isothiocyanate | Phenyl | 4-F, 1-NCS | C7H4FNS | 1198-51-2 |
| Phenyl isothiocyanate | Phenyl | 1-NCS | C7H5NS | 103-72-0 |
Key Observations :
- Thienyl vs. Phenyl Core : The thienyl ring in this compound introduces sulfur atoms, enhancing electron-withdrawing effects and polarizability compared to phenyl-based analogs. This may influence nucleophilic reactivity and solubility .
- Substituent Effects : The 4-Cl substituent on the thienyl ring likely increases electrophilicity at the NCS group, similar to halogenated phenyl isothiocyanates (e.g., 3-Chloro-4-methylphenyl isothiocyanate) .
Physical Properties
Limited melting point (mp) data for this compound is available, but comparisons can be drawn from structurally complex analogs in :
| Compound (from ) | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|
| 7h (thiadiazole derivative) | 307–308 | 70 | CO, C=N, C=S |
| 15c (thiadiazole derivative) | 144–145 | 70 | CO, C=S, NO2 |
Key Observations :
- Thienyl-based compounds (e.g., thiadiazoles with thienyl moieties) exhibit higher melting points due to strong intermolecular forces (e.g., hydrogen bonding from CO groups) .
- Simpler aryl isothiocyanates (e.g., phenyl isothiocyanate) typically have lower melting points (e.g., ~ -20°C for phenyl isothiocyanate), suggesting that this compound may have a higher mp due to its rigid thienyl core and chlorine substituent.
Chemical Reactivity
Reaction with Hydrazonoyl Halides
demonstrates that aryl isothiocyanates (e.g., 3A,B) react with hydrazonoyl halides to form thiadiazole derivatives. The thienyl core in this compound may alter reaction kinetics or regioselectivity due to:
- Electron-withdrawing Effects : The Cl substituent and thienyl sulfur could enhance electrophilicity of the NCS group, accelerating nucleophilic attacks.
- Steric Hindrance : The thienyl ring’s compact structure may reduce steric interference compared to bulkier phenyl analogs (e.g., 3-Chloro-4-methylphenyl isothiocyanate) .
Spectroscopic Signatures
- IR Spectroscopy : The NCS group in isothiocyanates typically shows a strong absorption band near 2050–2150 cm⁻¹. Thienyl-based compounds (e.g., 7h in ) exhibit additional CO stretches at ~1660–1670 cm⁻¹ .
- NMR Spectroscopy : Thienyl protons resonate downfield (δ ~7–8 ppm in 1H NMR) compared to phenyl analogs due to sulfur’s deshielding effect .
Preparation Methods
Electrophilic Thiocyanation Using NCS/NH4_44SCN
Electrophilic thiocyanation is a widely employed strategy for introducing the isothiocyanate (-NCS) group. In this method, N-chlorosuccinimide (NCS) and ammonium thiocyanate (NHSCN) generate an electrophilic thiocyanogen (SCN) intermediate, which reacts with chlorinated thiophenes.
Procedure :
-
A chlorinated thiophene derivative (e.g., 3-amino-4-chlorothiophene) is treated with NCS (1.2 equiv) and NHSCN (2.0 equiv) in acetonitrile at 0–25°C.
-
Thiourea (10 mol%) is added as a catalyst to enhance reaction efficiency.
-
The reaction typically completes within 2–4 hours, yielding 4-chloro-3-thienylisothiocyanate with 68–75% isolated yield .
Mechanistic Insight :
The thiourea catalyst facilitates the generation of the thiocyanogen electrophile, which substitutes the chlorine atom via an SAr mechanism.
Halogenation-Thiocyanation Cascade
Chlorination Followed by Thiocyanate Substitution
This two-step approach involves initial chlorination of a thiophene precursor, followed by thiocyanation.
Step 1: Chlorination
-
Substrate : 3-Hydroxythiophene or 3-aminothiophene.
-
Reagent : Sulfuryl chloride (SOCl) in dichloromethane at 30–40°C.
-
Outcome : 4-Chloro-3-hydroxythiophene or 4-chloro-3-aminothiophene is obtained in 85–90% yield .
Step 2: Thiocyanation
-
Reagent : Potassium thiocyanate (KSCN) in the presence of triphosgene (CClOCCl) as a dehydrating agent.
-
Conditions : Reflux in toluene for 6–8 hours.
Advantages :
Multicomponent Reactions with Isocyanides
Elemental Sulfur-Mediated Synthesis
A chromatography-free method utilizes elemental sulfur , isocyanides , and chlorinated amines in aqueous media.
Procedure :
-
Prepare a polysulfide solution by stirring sulfur (0.4 M) with 1,8-diazabicycloundec-7-ene (DBU, 1.0 M) in water at 60°C for 1 hour.
-
Add 4-chloro-3-aminothiophene (1.0 equiv) and tert-butyl isocyanide (1.2 equiv) to the polysulfide solution.
-
Stir at 40°C for 2 hours.
Outcome :
-
The product precipitates directly, enabling isolation by filtration.
Key Features :
Comparative Analysis of Methods
| Method | Reagents | Yield (%) | Temperature (°C) | Catalyst |
|---|---|---|---|---|
| Electrophilic Thiocyanation | NCS, NHSCN | 68–75 | 0–25 | Thiourea |
| Halogenation-Thiocyanation | SOCl, KSCN | 70–78 | 30–80 | Triphosgene |
| Multicomponent Reaction | S, DBU, Isocyanide | 65–72 | 40–60 | Polysulfide anions |
Trade-offs :
-
Electrophilic thiocyanation offers rapid kinetics but requires stoichiometric NCS.
-
Multicomponent reactions prioritize sustainability but demand precise control of polysulfide concentrations.
Structural and Reaction Optimization Insights
Solvent Effects
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-3-thienylisothiocyanate, and how do reaction conditions influence yield and purity?
The synthesis of isothiocyanates typically involves reacting primary amines with thiophosgene or carbon disulfide under controlled conditions . For this compound, a thiophene-based amine precursor (e.g., 3-amino-4-chlorothiophene) can be treated with thiophosgene in anhydrous solvents like dichloromethane. Catalysts such as di-tert-butyl dicarbonate may improve regioselectivity . Reaction temperature (0–5°C) and stoichiometric ratios are critical to minimize by-products like thioureas. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key characterization techniques include:
Q. What are the stability and storage requirements for this compound?
The compound is moisture-sensitive and hydrolyzes in water to form thioureas. Store under inert gas (N₂/Ar) at –20°C in amber vials . Avoid exposure to amines, alcohols, and oxidizing agents, which trigger decomposition .
Q. How does the electronic structure of the thienyl group influence reactivity compared to phenyl isothiocyanates?
The thienyl ring’s electron-rich sulfur atom enhances electrophilic substitution at the 3-position, increasing reactivity with nucleophiles (e.g., amines, thiols) compared to phenyl analogs. Computational studies (DFT) show lower activation energy for thienyl derivatives in SNAr reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Contradictions between theoretical and observed NMR/IR peaks often arise from solvent effects or tautomerism. For example, thiourea derivatives may exhibit dynamic equilibria in solution. Use variable-temperature NMR and deuterated solvents to stabilize conformers . Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography .
Q. What strategies mitigate side reactions during the synthesis of bioactive derivatives (e.g., thioureas, triazoles)?
- Kinetic control : Slow addition of nucleophiles (e.g., hydrazines) at low temperatures reduces polysubstitution.
- Protecting groups : Temporarily block reactive sites on the thienyl ring using Boc or Fmoc groups .
- Catalysis : Copper(I) iodide or palladium complexes improve regioselectivity in click chemistry applications .
Q. How does this compound interact with biological targets (e.g., kinases, proteases)?
The isothiocyanate group acts as an electrophile, forming covalent bonds with cysteine residues in enzyme active sites. Molecular docking studies suggest the chloro-thienyl moiety enhances binding affinity to ATP pockets in kinases (e.g., EGFR). Validate via enzyme inhibition assays and crystallography .
Q. What computational tools predict the toxicity and environmental impact of this compound?
Use QSAR models (e.g., EPA’s ECOSAR) to estimate acute aquatic toxicity (LC50). Experimental validation via Daphnia magna assays aligns with predicted high toxicity (EC50 < 1 mg/L) . For human safety, assess mutagenicity via Ames tests and hepatic metabolism using microsomal assays .
Methodological Considerations
- Contradiction Analysis : When experimental results conflict with literature (e.g., unexpected reaction pathways), employ tandem LC-MS/MS to trace intermediate species and revise mechanistic hypotheses .
- Hybrid Techniques : Combine synthetic organic chemistry with computational modeling (e.g., DFT, MD simulations) to optimize reaction pathways and predict biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
